molecular formula C21H24N6O B5990473 N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE

N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE

Cat. No.: B5990473
M. Wt: 376.5 g/mol
InChI Key: YARGLCHCQRWJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups can be done using reagents like methanol and methyl iodide in the presence of a base.

    Formation of the Triazinane Ring: This step may involve the reaction of an amine with a triazine derivative under controlled conditions.

    Final Coupling: The final step involves coupling the quinazoline and triazinane moieties using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy or methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce demethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial activities. Research might focus on evaluating these properties through in vitro and in vivo studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. For instance, it might be investigated as a candidate for drug development targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE would depend on its specific biological target. Typically, quinazoline derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE
  • N-(8-METHOXY-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE

Uniqueness

The uniqueness of N-(8-METHOXY-4-METHYL-2-QUINAZOLINYL)-N-(5-PHENETHYL-1,3,5-TRIAZINAN-2-YLIDEN)AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the quinazoline ring, along with the triazinane moiety, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

8-methoxy-4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-17-9-6-10-18(28-2)19(17)25-21(24-15)26-20-22-13-27(14-23-20)12-11-16-7-4-3-5-8-16/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARGLCHCQRWJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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